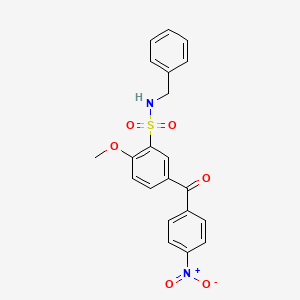
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine, also known as CNBP, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
科学研究应用
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antimicrobial, antifungal, and antiparasitic activities. It has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
作用机制
The mechanism of action of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Additionally, 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels and subsequent effects on the nervous system.
实验室实验的优点和局限性
One advantage of using 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine in lab experiments is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of microbial growth and survival. However, one limitation of using 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine is its potential toxicity. The compound has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine. One area of interest is the development of new derivatives of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine with improved pharmacological properties. Another area of research is the investigation of the compound's potential use as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine and its effects on various cellular processes.
合成方法
The synthesis of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine involves the reaction of 2-chloro-4-nitroaniline with butyryl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature and is followed by the addition of piperazine. The resulting product is then purified by column chromatography to obtain the final product.
属性
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-2-3-14(19)17-8-6-16(7-9-17)13-5-4-11(18(20)21)10-12(13)15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBBDUPVFHBAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]butan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)

![9-(3-methyl-2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5130005.png)
![N-[(5-methyl-2-thienyl)methyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5130007.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)
![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)

![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)